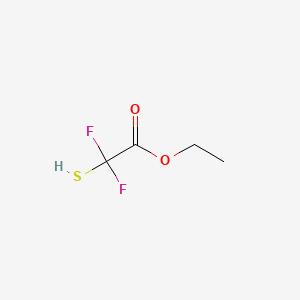

Ethyl Difluorothioacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Environmental Fate of Fluorinated Compounds

Fluorinated compounds, such as perfluorochemicals (PFCs), are widely used in industrial applications due to their unique properties like hydrophobicity and thermal stability. Research has focused on understanding their environmental persistence, toxicity, and the potential for bioaccumulation. For instance, studies have investigated the occurrence, sources, and biotransformation of PFC precursors in environmental systems, highlighting concerns about their environmental and health impacts (Zhang et al., 2020).

2. Advances in Fluorinated Organic Synthesis

Research in organic chemistry has explored the synthesis of fluorinated compounds due to their importance in pharmaceuticals and agrochemicals. For example, a study demonstrated the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid, providing a convenient method for introducing fluorine atoms into organic molecules (Kitamura et al., 2011).

3. Biodegradation of Fluorinated Pesticides

The environmental fate of fluorinated pesticides, such as Sulfluramid (containing N-ethyl perfluorooctane sulfonamide, EtFOSA), has been studied to assess their degradation and transformation products in soil and plants. This research is crucial for understanding the impact of such substances on agriculture and the environment (Zabaleta et al., 2018).

4. Development of Fluorinated Electrolytes for Batteries

Fluorinated compounds have found applications in energy storage technologies. A study investigated the use of fluorinated carbonate electrolytes to enhance the performance of lithium/sulfur batteries, demonstrating the potential of fluorinated solvents in improving battery efficiency and stability (Lu et al., 2015).

Safety And Hazards

Ethyl Difluorothioacetate is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, use it only outdoors or in a well-ventilated area, keep it away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

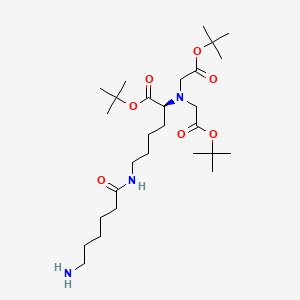

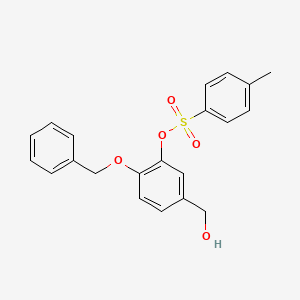

ethyl 2,2-difluoro-2-sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2S/c1-2-8-3(7)4(5,6)9/h9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLQSFIWPSUAAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652576 |

Source

|

| Record name | Ethyl difluoro(sulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Difluorothioacetate | |

CAS RN |

1076198-05-4 |

Source

|

| Record name | Ethyl 2,2-difluoro-2-mercaptoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl difluoro(sulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-](/img/structure/B563812.png)